13-Azaprostanoic acid (13-APA) is a synthetic analog of prostanoic acid, the basic building block of prostaglandins. [, ] It acts as a specific antagonist of the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor, blocking the action of TXA2 and PGH2 at the receptor level. [, , ] 13-APA is a valuable tool in scientific research for investigating the role of TXA2 and PGH2 in various biological processes, especially in platelet activation and vascular function. [, , ]
Methods: The synthesis of 13-azaprostanoic acid typically involves several key steps:
Technical details reveal that tritiated versions of the compound can be synthesized for use in binding assays, allowing researchers to study its pharmacokinetics and receptor interactions in greater detail .
Structure: The molecular formula of 13-azaprostanoic acid is C20H29NO4. It features a unique azole ring that modifies its interaction with biological systems compared to traditional prostaglandins.
Data: The compound's molecular weight is approximately 347.45 g/mol. Its structural modifications confer specific properties that enhance its selectivity as a thromboxane receptor antagonist.
Reactions: 13-Azaprostanoic acid exhibits distinct chemical reactivity due to its azole structure. It primarily functions as an antagonist at the thromboxane A2 receptor, inhibiting platelet aggregation induced by arachidonic acid and other agonists.
Technical details include:
Process: The mechanism of action for 13-azaprostanoic acid involves its competitive inhibition at the thromboxane A2 receptor on platelets. By blocking this receptor, it prevents the downstream signaling that leads to platelet activation and aggregation.
Data: Research indicates that this antagonism results in decreased levels of thromboxane B2 synthesis from arachidonic acid, further supporting its role as an effective antagonist in platelet function modulation .
Physical Properties:
Chemical Properties:
Relevant data from studies suggest that these properties can influence its bioavailability and efficacy in therapeutic applications.
13-Azaprostanoic acid has significant scientific uses primarily within pharmacology and biochemistry:
13-Azaprostanoic acid (13-APA) is a stable, non-prostanoid thromboxane A₂ (TXA₂) antagonist characterized by the replacement of the 13-carbon with nitrogen in the prostanoic acid backbone. Its core structure comprises a cyclopentane ring with trans-configured heptanoic acid (C1–C7) and heptylamine (C1'–C7') side chains, essential for receptor recognition [1] [3]. Isomeric variations significantly impact biological activity:
Table 1: Isomeric Variations of 13-Azaprostanoic Acid
Isomer Type | Structural Feature | Receptor Affinity (Kd) | Biological Activity |
---|---|---|---|
trans-13-APA | Opposing side chains | 100 nM (high-affinity site) | Potent TP receptor antagonist |
cis-13-APA | Adjacent side chains | >3.5 µM | Weak antagonist |
15-APA | Nitrogen at C15 | Not determined | Inactive |
Synthetic routes to 13-APA prioritize stereocontrol and isotopic labeling for receptor studies:
Table 2: Key Synthetic Approaches to 13-APA and Derivatives
Target Compound | Key Steps | Yield/Activity Notes | Application |
---|---|---|---|
trans-13-APA | Reductive amination + chiral chromatography | ~20% overall yield | Biological evaluation |
[3H]-trans-13-APA | Catalytic tritiation of C17–C18 unsaturated precursor | 57 Ci/mmol specific activity | TP receptor binding studies |
(17Z)-trans-13-APA | Condensation of aminoheptene with cyclopentanone | Activity similar to saturated analog | SAR exploration |
13-APA is a lipophilic carboxylic acid with the following properties:
Systematic structural modifications have defined pharmacophore elements for TP receptor antagonism:
Table 3: Key 13-APA Analogs and SAR Insights
Structural Modification | Affinity/Activity Change | Inference |
---|---|---|
trans → cis isomerization | >50-fold ↓ affinity | Absolute stereochemical requirement |
Heptanoic acid → hexanoic acid | Activity abolished | C7-chain length essential |
Carboxylate → ethyl ester | Inactive | Ionic interaction with receptor required |
13-APA → 15-APA | No antiplatelet activity | Nitrogen position dictates specificity |
Bicyclic isoquinoline analogs | Ki = 0.8–5 µM (TP receptor) | Validates non-prostanoid antagonist design |
13-Azaprostanoic acid remains a foundational tool for probing TP receptor biology. Its well-defined SAR continues to guide the development of structurally diverse antagonists with therapeutic potential in thrombotic disorders.
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4